cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17NO5 It contains a cyclohexane ring substituted with a carboxylic acid group and a 2-oxo-2-(3-nitrophenyl)ethyl group
Scientific Research Applications
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding aldol product. This intermediate is then subjected to oxidation and subsequent cyclization to yield the desired compound. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce more highly oxidized compounds.
Mechanism of Action
The mechanism by which cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: The trans isomer of the compound, which has different spatial arrangement and potentially different reactivity and properties.
2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: A similar compound with a cyclopentane ring instead of a cyclohexane ring, affecting its chemical behavior and applications.
Uniqueness
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
735274-67-6 |
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Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m0/s1 |
InChI Key |
MAUMNNKUSFXYAU-GWCFXTLKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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